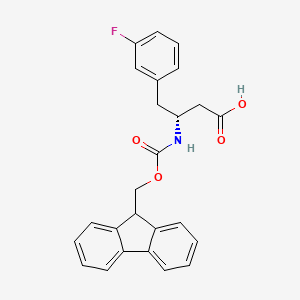

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Description

Nomenclature and Classification in Unnatural Amino Acid Chemistry

The systematic nomenclature of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid reflects its classification within the broader category of unnatural amino acids or non-canonical amino acids. These compounds are distinguished from the twenty naturally occurring proteinogenic amino acids by their non-standard side chains and modified structural features. The International Union of Pure and Applied Chemistry name explicitly describes the stereochemical configuration at the chiral center, the protecting group functionality, and the precise position of fluorine substitution on the aromatic ring. This level of nomenclatural precision is essential given the significant impact that positional isomers and stereochemical variants can have on biological activity and synthetic utility.

Unnatural amino acids represent a diverse class of synthetic compounds that extend beyond the genetic code of naturally occurring organisms. The molecular formula C25H22FNO4 places this compound within the subset of fluorinated aromatic amino acid derivatives, which have gained considerable attention in contemporary chemical biology and drug development. The presence of the fluorenylmethoxycarbonyl protecting group classifies it specifically as a protected amino acid suitable for solid-phase peptide synthesis methodologies. This protection strategy is fundamental to modern peptide chemistry, as it prevents unwanted side reactions during the coupling process while allowing for selective deprotection under mild basic conditions.

The classification of this compound extends to its role as a beta-homophenylalanine derivative, representing an extension of the natural phenylalanine backbone by one methylene unit. This structural modification significantly alters the conformational preferences and biological properties compared to natural phenylalanine. The incorporation of fluorine at the meta position of the aromatic ring further distinguishes this compound from both natural amino acids and many other unnatural variants, providing unique electronic properties that influence protein folding, enzyme interactions, and metabolic stability.

| Classification Category | Specific Designation | Key Features |

|---|---|---|

| Primary Classification | Unnatural Amino Acid | Non-proteinogenic structure |

| Structural Type | Beta-homophenylalanine derivative | Extended carbon chain |

| Protecting Group | Fluorenylmethoxycarbonyl-protected | Suitable for peptide synthesis |

| Aromatic Substitution | 3-fluorophenyl | Meta-fluorine positioning |

| Stereochemistry | R-configuration | Defined chiral center |

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCLRFMQVCVNGD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426650 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-67-8 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-(3-fluorophenyl)-2-aminobutanoic acid and 9H-fluorene-9-methanol.

Protection of the Amine Group: The amine group of ®-4-(3-fluorophenyl)-2-aminobutanoic acid is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid would involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly in the design of peptide-based drugs. Its structure allows for specific interactions with biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

- Neuroprotective Agents : Studies have suggested that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Peptide Synthesis

The use of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid as a building block in peptide synthesis is notable:

- Fmoc Protection Strategy : The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during solid-phase peptide synthesis. This compound serves as an Fmoc-protected amino acid, facilitating the sequential addition of amino acids to form peptides .

Table 1: Comparison of Fmoc and Boc Protection Strategies

| Property | Fmoc Protection | Boc Protection |

|---|---|---|

| Stability | Stable under basic conditions | Stable under acidic conditions |

| Cleavage Method | Base-cleavable | Acid-cleavable |

| Application | Widely used in peptide synthesis | Less common in modern synthesis |

Drug Development

In drug development, this compound's unique properties can be harnessed to create novel therapeutics:

- Targeted Drug Delivery : The ability to modify the compound's structure allows for the development of targeted delivery systems that can enhance bioavailability and reduce side effects .

Case Study: Synthesis of Anticancer Peptides

A study demonstrated the synthesis of a series of anticancer peptides using this compound as a key intermediate. These peptides showed significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in developing new cancer therapies .

Research Insights

Research into this compound continues to evolve:

Mechanism of Action

The mechanism of action of peptides synthesized using ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid depends on the specific peptide sequence and its target. Generally, these peptides interact with their targets through specific binding interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions, leading to inhibition or activation of the target protein or enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the phenyl ring, their positions (ortho, meta, para), and stereochemistry. These variations significantly impact chemical behavior, stability, and applications. Below is a detailed comparison based on available data:

Structural Analogues and Substituent Effects

Hazard and Stability Profiles

- Nitro Derivatives : Exhibit higher hazards (e.g., H302+H312 for acute toxicity) and require strict storage protocols (inert atmosphere, 2–8°C) .

- Trifluoromethyl Analogs : Generally stable under ambient conditions but may release toxic HF upon decomposition .

- Fluorinated Phenyl Derivatives : Lower acute toxicity compared to nitro or bromo analogs (e.g., lacks hazard data for difluorophenyl derivatives).

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid, a compound derived from the fluorene scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 419.45 g/mol

- CAS Number : 331763-70-3

The compound features a fluorene moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that fluorene derivatives exhibit significant antimicrobial properties. A study reported that various derivatives of the fluorene structure showed activity against both Gram-positive and Gram-negative bacteria. Specifically, the introduction of electron-withdrawing groups such as fluorine enhanced the antimicrobial efficacy of these compounds against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tilorone | Staphylococcus aureus | 100 μg/mL |

| Benfluron | Escherichia coli | 50 μg/mL |

| Fluodipine | Pseudomonas aeruginosa | 75 μg/mL |

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects. Research indicates that certain fluorene derivatives can act as inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair. The introduction of specific side chains has been shown to enhance their cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity of Fluorene Derivatives

| Compound Name | Cancer Cell Line | IC (µM) |

|---|---|---|

| Tilorone | HeLa | 12.5 |

| N,N'-bis-Fluoren | MCF-7 | 8.0 |

| Fluorenone | A549 | 15.0 |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated that modifying the aryl substituent significantly influenced their antimicrobial potency. The electron-withdrawing inductive effect was found to enhance activity against both planktonic and biofilm states of bacteria .

Case Study 2: Anticancer Mechanism

Another investigation focused on the cytotoxic mechanisms of a novel series of fluorenone derivatives revealed that compounds with longer alkyl side chains exhibited improved antiproliferative activity due to better cellular uptake and interaction with DNA . This suggests that structural modifications can be pivotal in optimizing therapeutic efficacy.

Q & A

Basic Question: What are the critical steps for synthesizing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid?

Methodological Answer:

The synthesis typically involves three key steps:

Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions during subsequent coupling .

Coupling Reaction : The fluorophenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

Deprotection : The Fmoc group is cleaved using piperidine or DBU in DMF to yield the free amino acid derivative .

Optimization Tip : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Advanced Question: How can coupling reaction efficiency be improved to minimize racemization?

Methodological Answer:

Racemization during coupling is mitigated by:

- Temperature Control : Maintaining reactions at 0–4°C to slow base-induced epimerization .

- Catalyst Selection : Using HOBt/DIC coupling reagents instead of EDCl to reduce carbodiimide-mediated racemization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance reaction homogeneity .

Validation : Monitor enantiomeric purity via chiral HPLC with a Crownpak CR-I column (95:5 hexane:isopropanol mobile phase) .

Basic Question: Which analytical techniques confirm the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm; fluorophenyl C-F coupling at ~160 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for pharmaceutical-grade material) .

- Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 436.2) .

Advanced Question: How can enantiomeric excess (ee) be quantified for this chiral compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with ethanol/hexane (20:80) to resolve enantiomers. Retention time differences ≥1.5 min indicate ≥99% ee .

- Circular Dichroism (CD) : Compare the CD spectrum with a known (R)-enantiomer standard; a negative Cotton effect at 220 nm confirms configuration .

Basic Question: What biological activities are observed in structural analogs of this compound?

Methodological Answer:

Analogs with similar frameworks exhibit:

- Antioxidant Activity : 4-(Phenylthio)butanoic acid derivatives show radical scavenging (IC₅₀ ~50 µM in DPPH assays) .

- Peptide Synthesis Utility : Fmoc-protected alanine derivatives are used in solid-phase peptide synthesis (SPPS) with >90% coupling efficiency .

- Targeted Binding : 3,5-Difluorophenyl analogs demonstrate affinity for kinase domains (Kd ~10 nM via SPR) .

Advanced Question: How to design a surface plasmon resonance (SPR) assay to evaluate target binding affinity?

Methodological Answer:

Immobilization : Anchor the target protein (e.g., kinase) on a CM5 sensor chip via amine coupling.

Ligand Preparation : Dissolve the compound in HBS-EP buffer (pH 7.4) at 0.1–100 µM.

Kinetic Analysis : Inject ligand solutions and monitor association/dissociation rates. Fit data to a 1:1 Langmuir model to calculate Kd .

Troubleshooting : Include a negative control (e.g., Fmoc-alanine) to subtract nonspecific binding .

SAR Focus: How does the 3-fluorophenyl substituent influence bioactivity compared to other halogenated analogs?

Methodological Answer:

- Electron-Withdrawing Effects : The 3-fluorine enhances metabolic stability by reducing CYP450 oxidation compared to chloro or bromo analogs .

- Binding Interactions : Fluorine’s small size and high electronegativity improve hydrophobic interactions in enzyme pockets (e.g., 3-fold higher IC₅₀ vs. 3-chlorophenyl in protease inhibition) .

Data Comparison : 3,5-Difluorophenyl analogs show improved solubility (LogP reduced by 0.5) but lower membrane permeability .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Purity Verification : Reanalyze compound batches via HPLC-MS; impurities >2% can skew IC₅₀ values .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8 alters ionization) and temperature (25°C vs. 37°C affects enzyme kinetics) .

- Control Experiments : Include a known inhibitor (e.g., staurosporine for kinases) to validate assay reproducibility .

Advanced Question: What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with a homology-modeled target structure. Fluorophenyl groups often occupy hydrophobic subpockets (ΔG ~-9 kcal/mol) .

- Molecular Dynamics (MD) : Simulate binding stability in GROMACS; RMSD <2 Å over 100 ns indicates stable ligand-target complexes .

Validation : Correlate docking scores with experimental Kd values (R² >0.7 confirms predictive accuracy) .

Basic Question: What are best practices for handling and storing this compound?

Methodological Answer:

- Storage : Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

- Handling : Use gloves and PPE to avoid dermal exposure (LD₅₀ >2000 mg/kg in rodents, but chronic toxicity is unstudied) .

- Solubility : Prepare fresh solutions in DMSO (10 mM stock) and dilute in PBS to avoid precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.